Ergocristinine

Vascular pharmacology Ergot alkaloid toxicology In vitro contractility assay

Ergocristinine (CAS 511-07-9) is the C-8-(S)-epimer of ergocristine, a peptide-type ergot alkaloid (ergopeptine) produced by the fungus Claviceps purpurea. It belongs to the family of ergot alkaloids that exist in two interconvertible configurations at the C-8 position: the R-epimer (suffix -ine, historically considered bioactive) and the S-epimer (suffix -inine, historically considered inactive).

Molecular Formula C35H39N5O5
Molecular Weight 609.7 g/mol
CAS No. 511-07-9
Cat. No. B1242015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgocristinine
CAS511-07-9
Synonyms12'-hydroxy-2'-(1-methyl)-5'alpha-(phenylmethyl)ergotaman-3',6',18-trione
ergocristine
ergocristine methanesulfonate, (5'alpha)-isomer
ergocristine monomethanesulfonate, (5'alpha)
ergocristine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocristine phosphate, (5'alpha)-isomer
ergocristine sulfate, (5'alpha)-isomer
ergocristine, (5'alpha,8alpha)-isomer
ergocristinine
ergocrystin
ergokrystin
Molecular FormulaC35H39N5O5
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
InChIInChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1
InChIKeyHEFIYUQVAZFDEE-NASJTFDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergocristinine (CAS 511-07-9): What Procurement Specialists Need to Know About This Ergot Alkaloid S-Epimer


Ergocristinine (CAS 511-07-9) is the C-8-(S)-epimer of ergocristine, a peptide-type ergot alkaloid (ergopeptine) produced by the fungus Claviceps purpurea . It belongs to the family of ergot alkaloids that exist in two interconvertible configurations at the C-8 position: the R-epimer (suffix -ine, historically considered bioactive) and the S-epimer (suffix -inine, historically considered inactive) . Recent evidence has overturned this long-standing assumption, demonstrating that ergocristinine is biologically active in vascular contraction assays and exhibits distinct receptor binding characteristics from its R-epimer counterpart .

Why Ergocristinine Cannot Be Treated as an Inert Surrogate for Ergocristine in Analytical or Biological Workflows


The traditional view that S-epimer ergot alkaloids are biologically inactive led to a regulatory and analytical focus on R-epimers alone. However, multiple independent in vitro studies now demonstrate that ergocristinine generates a measurable, concentration-dependent vascular contractile response and binds to serotonin (5-HT2A) and alpha-2A adrenergic receptors with computational binding energies comparable to those of the R-epimer ergocristine . Furthermore, ergocristinine analytical reference standards exhibit lower purity (~94%) than most other ergot alkaloid standards (>98%), compelling users to apply epimer-specific correction factors . Substituting ergocristine for ergocristinine—or assuming their interchangeable quantification—therefore introduces systematic errors in both toxicological risk assessment and analytical method validation.

Quantitative Differentiation Evidence for Ergocristinine: Head-to-Head Comparisons with Closest Analogs


Vasocontractile Potency Ranked Against Three Other S-Epimers in Bovine Arterial Tissue Bath

In a direct head-to-head comparison of four S-epimers using bovine metatarsal arteries, ergocristinine generated a mean contractile response of 7.98 ± 2.71% of the phenylephrine (PE) maximum at 1 × 10⁻⁶ M. This was significantly lower than ergotaminine (17.39 ± 4.64%; P = 0.001) and ranked third among the four S-epimers tested, behind ergotaminine and ergocorninine but ahead of ergocryptinine . At 1 × 10⁻⁷ M, ergocristinine produced 2.24 ± 1.94% contraction, which was significantly greater than zero (P < 0.05) but not significantly different from ergocorninine or ergotaminine at this lower concentration .

Vascular pharmacology Ergot alkaloid toxicology In vitro contractility assay

In Silico Receptor Binding Affinity of Ergocristinine Compared to Its R-Epimer Ergocristine

Molecular docking using AutoDock Vina and DockThor revealed that ergocristinine (S-epimer) binds to the serotonin 5-HT2A receptor with a binding energy of -9.7 or -11.0 kcal/mol (depending on software) and to the alpha-2A adrenergic receptor with -8.7 or -11.4 kcal/mol . In the same study, ergocristine (R-epimer) yielded binding energies of -8.8 (AutoDock Vina) and -11.0 (DockThor) to the 5-HT2A receptor, and -8.4 (AutoDock Vina) and -10.7 (DockThor) to the alpha-2A receptor . The S-epimer formed a hydrogen bond with the 5-HT2A receptor binding site (bond length 3.10 Å) and with the alpha-2A receptor (3.28 Å), interactions that were not uniformly observed with the R-epimer .

Molecular docking Receptor pharmacology Ergot alkaloid mechanism

Analytical Reference Standard Purity: Ergocristinine vs. Other Ergot Alkaloid Standards

A systematic purity assessment of the six major ergot alkaloid standards (both R- and S-epimers) using LC-DAD-ESI-TOF-MS revealed that ergocristinine had a purity of approximately 94%, considerably below the >98% purity observed for most other standards including its R-epimer ergocristine . Only ergosine (96%) and ergosinine (95%) approached similarly reduced purity levels . This lower purity has direct consequences for quantitative method calibration, as uncorrected use of the nominal concentration may underestimate the true ergocristinine content by up to ~6%.

Analytical chemistry Reference standard quality LC-MS method validation

Epimerization Susceptibility of the Ergocristine/Ergocristinine Pair Under Processing Conditions

A systematic study of ergot alkaloid epimerization in feed demonstrated that the ergocristine/ergocristinine pair is among the most epimerization-prone ergot alkaloids. Heating, protic solvents, and UV light all significantly shift the R/S ratio toward the S-form (ergocristinine) for ergocristine, in contrast to the highly stable ergotamine/ergotaminine pair which showed no significant R/S ratio change under identical conditions . Additionally, heating reduced the total concentration of ergocristine (R+S) , and storage of rye extracts at 4°C for 14 days resulted in significant epimerization, which was most pronounced for ergocornine, ergocryptine, and ergocristine .

Epimerization kinetics Feed processing Ergot alkaloid stability

HPLC-FLD Analytical Performance Metrics: Ergocristinine vs. Ergocristine in Compound Feed Matrices

In a validated HPLC-FLD method for quantification of 12 ergot alkaloids in compound feeds, ergocristinine demonstrated superior linearity (R² = 0.9996) and a lower limit of detection (LOD = 1.0 µg/kg) compared to its R-epimer ergocristine (R² = 0.9992; LOD = 2.2 µg/kg) . The limit of quantification (LOQ) for ergocristinine was 2.0 µg/kg versus 3.8 µg/kg for ergocristine, representing a 1.9-fold improvement in sensitivity . However, ergocristinine exhibited a substantially higher matrix effect (97.1% signal suppression) compared to ergocristine (65.2%), indicating greater susceptibility to co-eluting interferences in complex feed matrices .

Method validation HPLC-FLD Feed safety testing

Sustained Vascular Contractile Response Kinetics: Ergocristinine vs. Ergocristine Over 180 Minutes

A direct ex vivo comparison of ergocristine (R) and ergocristinine (S) in bovine metatarsal arteries over 180 minutes revealed that both epimers produced sustained vascular contractile responses, but ergocristine generated a greater sustained contraction that reached a plateau, whereas ergocristinine showed a different temporal profile . Phenoxybenzamine, a noncompetitive antagonist, significantly attenuated the contractile response induced by both epimers from 105 to 180 minutes compared to controls (P < 0.05) . This differential temporal kinetics suggests that the R- and S-epimers may engage receptor populations or signaling pathways with different binding kinetics or efficacy .

Ex vivo vascular pharmacology Sustained contraction Antagonist reversibility

High-Impact Application Scenarios for Ergocristinine Based on Quantitative Differentiation Evidence


Epimer-Specific Regulatory Monitoring in Cereal and Feed Safety Testing

Ergocristinine is among the most abundant S-epimers detected in ergot-contaminated wheat, rye, and compound feeds, with occurrence studies reporting it as the predominant or second-most prevalent ergot alkaloid in several geographical regions . Given the demonstrated vasoactivity of ergocristinine in bovine arterial tissue bath assays at concentrations as low as 1 × 10⁻⁷ M , its omission from regulatory monitoring programs—which historically focused only on R-epimers—underestimates total toxicological risk. Laboratories implementing EU-recognized LC-MS/MS methods (e.g., EN 17425:2021) that quantify both epimers should prioritize ergocristinine as a key analyte due to its high occurrence frequency and the availability of validated HPLC-FLD methods achieving an LOQ of 2.0 µg/kg in compound feeds with measurement uncertainty of only 4.5% at 250 µg/kg .

Vascular Toxicology Mechanistic Studies Requiring Epimer-Resolved Dose-Response Data

Research groups investigating the molecular mechanisms of ergot alkaloid-induced vasoconstriction require epimer-pure compounds to dissect R- vs. S-epimer contributions. Ergocristinine provides a critical tool because it produces concentration-dependent contraction in bovine metatarsal arteries (7.98 ± 2.71% of PE maximum at 1 × 10⁻⁶ M) that is quantifiably distinct from ergotaminine (17.39 ± 4.64%) . Moreover, its in silico binding energies to 5-HT2A (-9.7 to -11.0 kcal/mol) and alpha-2A adrenergic receptors (-8.7 to -11.4 kcal/mol) are comparable to or slightly exceed those of ergocristine , making it an essential comparator compound for structure-activity relationship studies. The sustained contractile response model over 180 minutes, with differential plateau kinetics between epimers, further supports its use in temporal pharmacodynamic profiling .

Analytical Method Development and Validation Requiring Epimer-Specific Performance Characterization

The unique analytical behavior of ergocristinine—lower LOD (1.0 µg/kg) and LOQ (2.0 µg/kg) by HPLC-FLD compared to ergocristine, but substantially higher matrix effect (97.1% vs. 65.2%) in compound feeds —makes it an ideal probe analyte for evaluating sample clean-up efficiency and matrix effect mitigation strategies. Furthermore, its lower reference standard purity (~94%) compared to the >98% common among ergot alkaloid standards necessitates the implementation of purity correction factors, providing a built-in quality control checkpoint for laboratories. Method developers validating LC-MS/MS or HPLC-FLD methods under EU regulation EN 17425:2021 should include ergocristinine as a mandatory analyte in the validation scope to ensure epimer-resolved quantification capability.

Stability and Epimerization Studies Under Processing and Storage Conditions

Ergocristinine is central to studies of ergot alkaloid interconversion because the ergocristine/ergocristinine pair is among the most epimerization-labile ergot alkaloids, with its R/S ratio significantly altered by heat, protic solvents, and UV light . This contrasts sharply with the highly stable ergotamine/ergotaminine pair . Researchers investigating the effects of food/feed processing (e.g., baking, pelleting, extrusion) on ergot alkaloid profiles should procure both ergocristine and ergocristinine as paired epimer standards to quantify the extent of R→S conversion. Additionally, the documented significant epimerization of ergocristine to ergocristinine during 14-day storage of rye extracts at 4°C provides a clear experimental framework for stability study design, where ergocristinine concentration can serve as a primary endpoint for epimerization kinetics.

Quote Request

Request a Quote for Ergocristinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.